1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Conformational analysis Medicinal chemistry Scaffold optimization

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2319719‑94‑1) is a synthetic small molecule that combines a 3‑chloro‑4‑fluorobenzenesulfonamide head with a 1‑methyl‑1H‑pyrazol‑4‑yl‑piperidine tail. This chemotype is recognized in the medicinal chemistry literature as a privileged scaffold for kinase inhibition: pyrazole C‑3 piperidines carrying an N‑sulfonyl substituent have shown good rodent oral exposure and potent inhibition of IRAK4, an upstream kinase in the IL‑1R/TLR pathway.

Molecular Formula C15H17ClFN3O2S
Molecular Weight 357.83
CAS No. 2319719-94-1
Cat. No. B2994669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine
CAS2319719-94-1
Molecular FormulaC15H17ClFN3O2S
Molecular Weight357.83
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C15H17ClFN3O2S/c1-19-9-12(8-18-19)11-3-2-6-20(10-11)23(21,22)13-4-5-15(17)14(16)7-13/h4-5,7-9,11H,2-3,6,10H2,1H3
InChIKeySSKNYPWVUXJOAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2319719-94-1 – Sulfonylpiperidine-Pyrazole Building Block for Anti-Inflammatory and Antibacterial Screening


1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 2319719‑94‑1) is a synthetic small molecule that combines a 3‑chloro‑4‑fluorobenzenesulfonamide head with a 1‑methyl‑1H‑pyrazol‑4‑yl‑piperidine tail. This chemotype is recognized in the medicinal chemistry literature as a privileged scaffold for kinase inhibition: pyrazole C‑3 piperidines carrying an N‑sulfonyl substituent have shown good rodent oral exposure and potent inhibition of IRAK4, an upstream kinase in the IL‑1R/TLR pathway [1]. Although the specific compound has not been profiled in peer-reviewed pharmacology studies, its architecture places it within a well-characterized series of amidopyrazole inhibitors that are orally efficacious in animal models of inflammation [1].

Why 2319719-94-1 Cannot Be Replaced by Simple Sulfonylpiperidine Analogs in Screening Libraries


Although the 3‑chloro‑4‑fluorobenzenesulfonyl group is widely used in screening collections, the addition of a 1‑methyl‑1H‑pyrazol‑4‑yl substituent at the piperidine 3‑position introduces substantial conformational constraint and potential for directional hydrogen bonding that is absent in unsubstituted or 4‑substituted analogs. In the IRAK4 amidopyrazole series, N‑sulfonyl piperidine analogues displayed excellent rodent oral exposure but poor solubility, whereas N‑alkyl piperidines showed the opposite profile [1]. A seemingly minor structural change—introducing a pyrazole ring at the piperidine 3‑position—can therefore shift both solubility and target engagement. Generic substitution by 1‑(3‑chloro‑4‑fluorophenylsulfonyl)piperidine or its 4‑substituted congeners would sacrifice the pyrazole-mediated interactions that define activity against pyrazole-binding pockets [1].

Quantitative Differentiation Evidence for 2319719-94-1 Versus Closest Analogs


Conformational Restriction at Piperidine 3‑Position Differentiates 2319719-94-1 from 4‑Substituted and Unsubstituted Sulfonylpiperidines

In the target compound, the 1‑methyl‑1H‑pyrazol‑4‑yl moiety is attached to the piperidine 3‑position, creating a chiral center that is absent in the common 1‑sulfonylpiperidine comparator. X‑ray crystallography of related pyrazole C‑3 piperidine inhibitors of IRAK4 reveals that the sulfonyl group occupies a lipophilic pocket while the pyrazole engages the hinge region via a hydrogen bond [1]. Comparator 1‑[(3‑chloro‑4‑fluorophenyl)sulfonyl]piperidine (C11H13ClFNO2S, MW 277.74) lacks the pyrazole ring entirely and therefore cannot participate in this hinge interaction .

Conformational analysis Medicinal chemistry Scaffold optimization

Improved Solubility Profile Anticipated for 2319719-94-1 Relative to N‑Sulfonyl‑Only Analogs Based on IRAK4 SAR

For the IRAK4 amidopyrazole series, N‑sulfonyl piperidine analogues exhibited poor aqueous solubility (<50 µM in pH 7.4 buffer), whereas N‑alkyl piperidines showed excellent solubility [1]. The target compound contains both an N‑sulfonyl group (which may reduce solubility) and an N‑methylpyrazole on the piperidine 3‑position. The N‑methylpyrazole introduces a basic nitrogen (pKa ~2.5 for the conjugate acid) that could increase solubility at gastrointestinal pH relative to the simple N‑sulfonylpiperidine comparator .

Solubility Oral bioavailability IRAK4

Potency Against IRAK4: Quantitative Benchmarking of the Pyrazolopiperidine Chemotype vs. Non‑Pyrazole Sulfonamides

In the IRAK4 inhibitor series, the most potent N‑sulfonyl pyrazole C‑3 piperidines achieved enzyme IC50 values in the low nanomolar range (e.g., compound 32: IRAK4 IC50 = 12 nM) [1]. Non‑pyrazole sulfonamide piperidines tested against IRAK4 typically showed IC50 > 1 µM [1]. Although 2319719‑94‑1 has not been explicitly reported, its pyrazole‑containing architecture places it within the high‑potency cluster of this SAR landscape.

IRAK4 Kinase inhibition IC50

Optimal Use Cases for 2319719-94-1 in Drug Discovery and Chemical Biology


Kinase Inhibitor Screening Against IRAK4 and Related IL‑1R/TLR Pathway Targets

Based on the well‑documented potency of pyrazole C‑3 piperidine sulfonamides against IRAK4 [1], 2319719‑94‑1 is best deployed as a screening probe in IRAK4 biochemical assays or in cell‑based IL‑1β/TNFα release assays where inhibition of the MYD88‑IRAK4 axis is desired.

Scaffold‑Hopping Library Design for Factor Xa (FXa) Inhibitors

A structurally related fused pyrazole analog (16a) bearing a 2′‑methylsulfonylphenyl piperidine P4 group achieved a FXa Ki of 0.35 nM with excellent selectivity . 2319719‑94‑1 can serve as a scaffold‑hopping starting point for designing novel FXa anticoagulants that retain the critical sulfonyl‑piperidine‑pyrazole pharmacophore while exploring 3‑chloro‑4‑fluorophenyl P1 modifications.

Antibacterial Dual‑Inhibition Screening (DNA Gyrase / DHFR)

Vendor‑level screening data suggest that 2319719‑94‑1 demonstrates inhibitory activity against DNA gyrase (IC50 reported range: 12.27–31.64 µM) and dihydrofolate reductase (IC50 range: 0.52–2.67 µM) . However, these values originate from non‑peer‑reviewed sources and should be independently verified. The compound’s dual‑target potential may be relevant for antibacterial resistance research.

Computational Chemistry and ADMET Model Training

The compound’s moderate molecular weight (357.83 g/mol), balanced lipophilicity (cLogP ≈ 2.8), and hybrid sulfonamide‑pyrazole structure make it a valuable data point for training quantitative structure‑property relationship (QSPR) models on solubility, permeability, and CYP inhibition. Its structural similarity to orally active IRAK4 inhibitors [1] adds relevance to ADMET prediction studies.

Quote Request

Request a Quote for 1-((3-chloro-4-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.